molecular formula C15H23NO2 B8486031 6-Methyl-5-isobutylnicotinic acid tert-butyl ester

6-Methyl-5-isobutylnicotinic acid tert-butyl ester

Cat. No. B8486031
M. Wt: 249.35 g/mol
InChI Key: WNKYKRHADBNCOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598208B2

Procedure details

5-Chloro-6-methyl-nicotinic acid tert.-butyl ester (3.09 g, 13.5 mmol), Fe(acac)3 (719 mg, 2.04 mmol) and NMP (1.95 mL, 20 mmol) are dissolved in THF (3 M, 500 mL) and cooled at −78° C. A solution of isobutylmagnesium bromide in THF (2 M, 13.6 mmol) is slowly added at −75° C. The brown solution turns turbid and yellow. Stirring is continued for 1 h at −75° C. before it is slowly warmed to rt. The reaction is incomplete, further Fe(acac)3 (719 mg, 2.04 mmol) is added and the mixture is cooled again at −70° C. Further methylmagnesium bromide in THF (2 M, 13.6 mmol) is slowly added at −70° C. The dark green mixture is slowly warmed to rt and stirred for 15 h. The mixture is carefully quenched with 0.7 N aq. HCl (150 mL). The mixture is extracted with EA (6×60 mL). The combined org. extracts are dried over Na2SO4, filtered and evaporated. The residue is purified by reversed phase MPLC to give 6-methyl-5-isobutyl-nicotinic acid tert.-butyl ester as black oil (0.50 g); LC-MS: tR=0.84 min, [M+1]+=250.14.
Quantity
3.09 g
Type
reactant
Reaction Step One
[Compound]
Name
Fe(acac)3
Quantity
719 mg
Type
reactant
Reaction Step One
Name
Quantity
1.95 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
isobutylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
13.6 mmol
Type
solvent
Reaction Step Two
[Compound]
Name
Fe(acac)3
Quantity
719 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
13.6 mmol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:15])[C:7]1[CH:12]=[C:11](Cl)[C:10]([CH3:14])=[N:9][CH:8]=1)([CH3:4])([CH3:3])[CH3:2].CN1C(=O)CCC1.[CH2:23]([Mg]Br)[CH:24]([CH3:26])[CH3:25].C[Mg]Br>C1COCC1>[C:1]([O:5][C:6](=[O:15])[C:7]1[CH:12]=[C:11]([CH2:23][CH:24]([CH3:26])[CH3:25])[C:10]([CH3:14])=[N:9][CH:8]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
3.09 g
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CN=C(C(=C1)Cl)C)=O
Name
Fe(acac)3
Quantity
719 mg
Type
reactant
Smiles
Name
Quantity
1.95 mL
Type
reactant
Smiles
CN1CCCC1=O
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
isobutylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)[Mg]Br
Name
Quantity
13.6 mmol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Fe(acac)3
Quantity
719 mg
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
13.6 mmol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is slowly warmed to rt
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled again at −70° C
TEMPERATURE
Type
TEMPERATURE
Details
The dark green mixture is slowly warmed to rt
STIRRING
Type
STIRRING
Details
stirred for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The mixture is carefully quenched with 0.7 N aq. HCl (150 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with EA (6×60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by reversed phase MPLC

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=CN=C(C(=C1)CC(C)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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